![molecular formula C17H13N3O4 B3158958 2-[2-(3-oxo-4H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl]isoindole-1,3-dione CAS No. 860651-23-6](/img/structure/B3158958.png)
2-[2-(3-oxo-4H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl]isoindole-1,3-dione
Overview
Description
2-[2-(3-oxo-4H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl]isoindole-1,3-dione is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-oxo-4H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl]isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of an appropriate isoindole derivative with a pyrido[3,2-b][1,4]oxazin-2-yl compound under controlled conditions. The reaction often requires the use of catalysts such as tin(IV) chloride or other Lewis acids to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-oxo-4H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Tin(IV) chloride, aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy or amino derivatives.
Scientific Research Applications
2-[2-(3-oxo-4H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl]isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into molecular interactions and pathways.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-(3-oxo-4H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-[2-(3-oxo-4H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl]isoindole-1,3-dione: This compound is unique due to its specific combination of heterocyclic structures, which distinguishes it from other similar compounds.
Pyrido[3,2-b][1,4]oxazin-2-yl derivatives: These compounds share the pyrido[3,2-b][1,4]oxazin-2-yl moiety but differ in their additional substituents and overall structure.
Isoindole derivatives: Compounds with the isoindole core structure but varying functional groups and substituents.
Uniqueness
The uniqueness of this compound lies in its combined heterocyclic framework, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-(3-oxo-4H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c21-15-13(24-12-6-3-8-18-14(12)19-15)7-9-20-16(22)10-4-1-2-5-11(10)17(20)23/h1-6,8,13H,7,9H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIVKKSTILGYLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3C(=O)NC4=C(O3)C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenyl-4-{[2-(2-propynyloxy)-1-naphthyl]methyl}piperazine](/img/structure/B3158877.png)
![4-{[2-(2-Propynyloxy)-1-naphthyl]methyl}morpholine](/img/structure/B3158884.png)
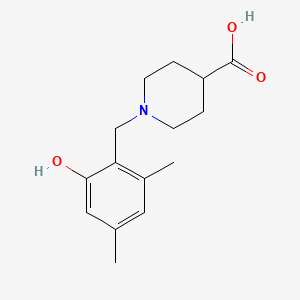
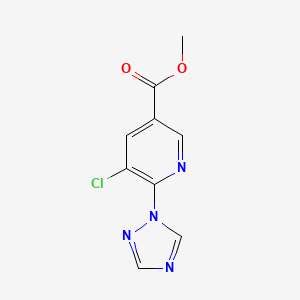
![3-[(4-Chlorophenyl)methylsulfanyl]-4-methyl-5-(1-phenyl-2-pyrrol-1-ylpyrrol-3-yl)-1,2,4-triazole](/img/structure/B3158921.png)

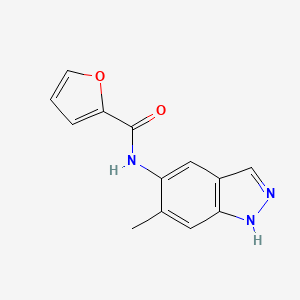
![5-Methyl-7-(2-methylpropyl)-[1,2,3,4]tetrazolo[1,5-a]pyrimidine](/img/structure/B3158945.png)
![N-{4-[(3-methyl-2,4-dioxo-1,3-thiazolan-5-yl)methyl]phenyl}hexanamide](/img/structure/B3158948.png)
![2-{2-[(4-Hydroxy-1,3-thiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B3158971.png)
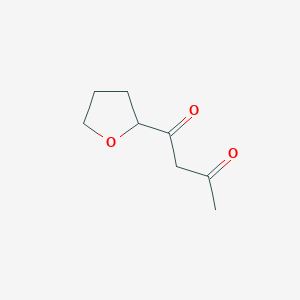
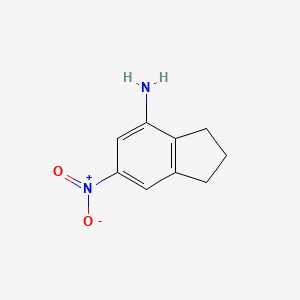
![methyl 2-[(4-methylpiperidin-1-yl)methyl]-3-nitrobenzoate](/img/structure/B3158994.png)
![Methyl 2-{4-[(6-chloro-3-pyridinyl)methoxy]phenyl}acetate](/img/structure/B3158999.png)
